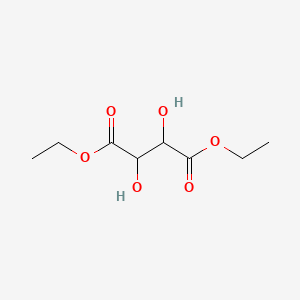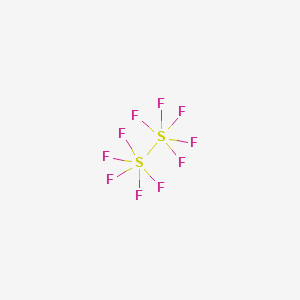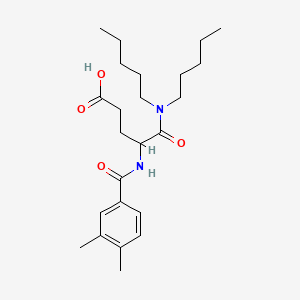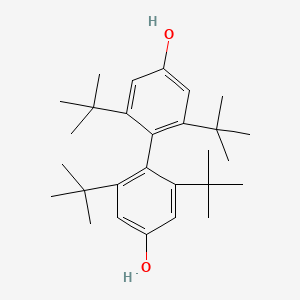
2,2',6,6'-Tetra-tert-butyl-4,4'-dihydroxybiphenyl
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,2',6,6'-Tetra-tert-butyl-4,4'-dihydroxybiphenyl is a chemical compound known for its unique structure and properties. It is often studied for its potential applications in various fields, including chemistry, biology, and medicine. The compound’s structure includes a morpholine ring attached to a long hydrocarbon chain with multiple double bonds and methyl groups, making it a subject of interest for researchers.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,2',6,6'-Tetra-tert-butyl-4,4'-dihydroxybiphenyl typically involves the reaction of morpholine with a suitable precursor that contains the desired hydrocarbon chain. One common method involves the use of 3,7,11,15-tetramethyl-6,10,14-hexadecatrienal as a starting material. The reaction is carried out under controlled conditions, often involving a catalyst to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods as in the laboratory but optimized for higher yields and efficiency. This can include the use of continuous flow reactors and advanced purification techniques to ensure the purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
2,2',6,6'-Tetra-tert-butyl-4,4'-dihydroxybiphenyl can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxygen-containing derivatives.
Reduction: Reduction reactions can lead to the formation of saturated derivatives.
Substitution: The morpholine ring can participate in substitution reactions, where one of its hydrogen atoms is replaced by another functional group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst can be used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or alcohols, while reduction can produce alkanes or other saturated compounds.
Wissenschaftliche Forschungsanwendungen
2,2',6,6'-Tetra-tert-butyl-4,4'-dihydroxybiphenyl has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound has been studied for its potential biological activities, including its effects on cellular processes and its potential as a therapeutic agent.
Industry: It is used in the production of various industrial chemicals and materials.
Wirkmechanismus
The mechanism of action of 2,2',6,6'-Tetra-tert-butyl-4,4'-dihydroxybiphenyl involves its interaction with specific molecular targets and pathways. For instance, it may exert protective effects on liver cells by modulating oxidative stress and inflammation pathways . The exact molecular targets and pathways can vary depending on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3,7,11,15-Tetramethyl-6,10,14-hexadecatrien-1-ol: This compound shares a similar hydrocarbon chain but differs in the functional group attached to the chain.
3,7,11,15-Tetramethyl-2-hexadecen-1-ol: Another similar compound with slight variations in the position and number of double bonds.
Uniqueness
2,2',6,6'-Tetra-tert-butyl-4,4'-dihydroxybiphenyl is unique due to the presence of the morpholine ring, which imparts distinct chemical and biological properties. This structural feature differentiates it from other similar compounds and contributes to its specific applications and effects.
Eigenschaften
CAS-Nummer |
34692-93-8 |
|---|---|
Molekularformel |
C28H42O2 |
Molekulargewicht |
410.6 g/mol |
IUPAC-Name |
3,5-ditert-butyl-4-(2,6-ditert-butyl-4-hydroxyphenyl)phenol |
InChI |
InChI=1S/C28H42O2/c1-25(2,3)19-13-17(29)14-20(26(4,5)6)23(19)24-21(27(7,8)9)15-18(30)16-22(24)28(10,11)12/h13-16,29-30H,1-12H3 |
InChI-Schlüssel |
LYQIPMLFCQTVQK-UHFFFAOYSA-N |
SMILES |
CC(C)(C)C1=CC(=CC(=C1C2=C(C=C(C=C2C(C)(C)C)O)C(C)(C)C)C(C)(C)C)O |
Kanonische SMILES |
CC(C)(C)C1=CC(=CC(=C1C2=C(C=C(C=C2C(C)(C)C)O)C(C)(C)C)C(C)(C)C)O |
Synonyme |
4-(3,7,11,15-tetramethyl-6,10,14-hexadecatrienoyl)morpholine E 0712 E-0712 |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details






Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
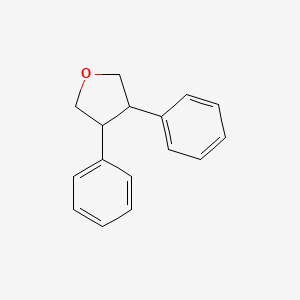
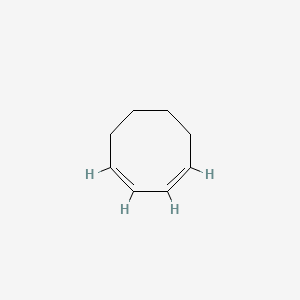
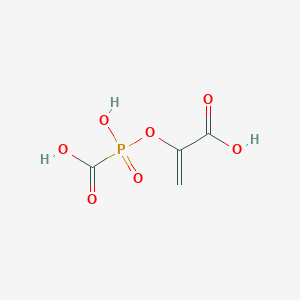
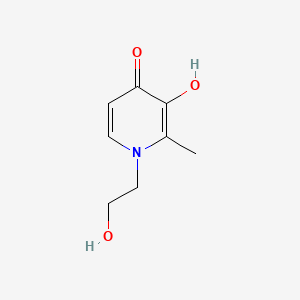
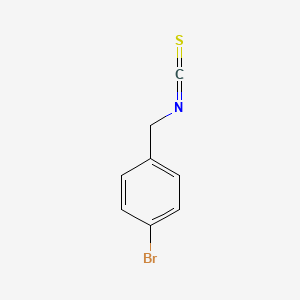
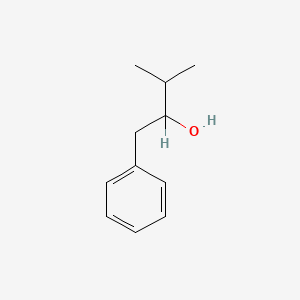

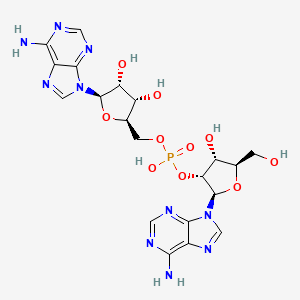
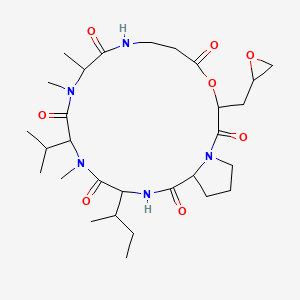
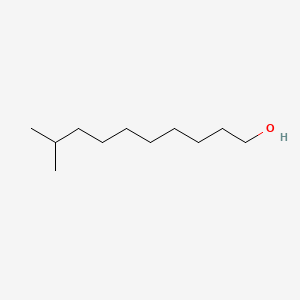
![2-Naphthalenecarboxamide, N,N'-(2-chloro-1,4-phenylene)bis[4-[(2,5-dichlorophenyl)azo]-3-hydroxy-](/img/structure/B1194092.png)
